molecular formula C13H14N2O5 B10824239 (2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol

(2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol

Cat. No.: B10824239
M. Wt: 278.26 g/mol
InChI Key: ODPRBLIUAVWXNM-VFRRUGBOSA-N
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Description

(2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol is a synthetic organic compound that features a unique structure combining an indole moiety with a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and oxolane derivatives.

    Nitration: The indole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Oxolane Ring Formation: The nitrated indole is then reacted with an appropriate oxolane precursor under acidic or basic conditions to form the oxolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol: can be compared with other indole derivatives and oxolane-containing compounds.

    5-nitroindole: Similar in structure but lacks the oxolane ring.

    Oxolane derivatives: Similar in structure but lack the indole moiety.

Uniqueness

  • The combination of the indole moiety with the substituted oxolane ring in this compound provides unique chemical and biological properties that are not observed in the individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

(2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol

InChI

InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11?,12-,13-/m1/s1

InChI Key

ODPRBLIUAVWXNM-VFRRUGBOSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O

Origin of Product

United States

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